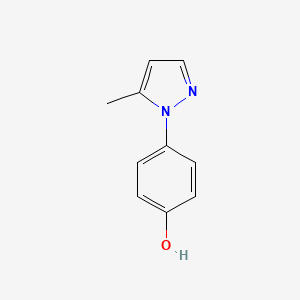

4-(5-methyl-1H-pyrazol-1-yl)phenol

Description

4-(5-Methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a phenol group at the para-position of the benzene ring. Its molecular formula is C₁₀H₁₀N₂O (molecular weight: 174.20 g/mol). Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity. Structural characterization of such compounds typically employs techniques like NMR, IR, and X-ray crystallography using programs such as SHELXL .

Propriétés

Formule moléculaire |

C10H10N2O |

|---|---|

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

4-(5-methylpyrazol-1-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-8-6-7-11-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 |

Clé InChI |

ZUVBOTJJFMMELH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=NN1C2=CC=C(C=C2)O |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution of Phenol Derivatives with Pyrazolide Anion

One of the classical approaches to synthesize 4-(5-methyl-1H-pyrazol-1-yl)phenol involves the nucleophilic substitution of a phenol derivative with a pyrazolide anion generated in situ.

- Method: The phenol (often 4-substituted phenol) is reacted with sodium pyrazol-1-ide, prepared freshly by deprotonation of 5-methyl-1H-pyrazole with sodium hydride or sodium metal in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction Conditions: The reaction is typically conducted under reflux or elevated temperature to facilitate substitution at the phenolic position, yielding the desired 4-(5-methyl-1H-pyrazol-1-yl)phenol.

- Yield: Reported yields for similar pyrazolylphenol compounds are moderate to good, around 50–60%.

- Example: A related compound, 4-[tris(1H-pyrazol-1-yl)methyl]phenol, was prepared by condensation of 4-(trifluoromethyl)phenol and sodium pyrazol-1-ide with a 58% yield, demonstrating the feasibility of this approach.

Multi-Step Synthesis via Pyrazolone Derivatives and Subsequent Functionalization

An alternative synthetic route involves the preparation of pyrazolone derivatives followed by functional group transformations to introduce the phenolic moiety.

Step 1: Pyrazolone Formation

Starting from commercially available 2-(phenyl or substituted phenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, pyrazolone derivatives are synthesized.Step 2: Vilsmeier–Haack Formylation

The pyrazolone is subjected to the Vilsmeier–Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring, yielding 5-chloro-1-(phenyl/substituted phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.Step 3: Nucleophilic Substitution and Aldol Condensation

The chloro substituent is replaced by ethoxy groups via nucleophilic substitution, followed by aldol condensation with acetone to extend the carbon chain.Step 4: Schiff Base Formation and Cyclization

Further condensation with thiosemicarbazide and substituted bromo-phenylethanones leads to complex pyrazole derivatives.Characterization:

Structures are confirmed by ^1H NMR, ^13C NMR, IR, and mass spectrometry, showing characteristic signals for methyl groups on the pyrazole ring, aromatic protons, and ethoxy groups.Relevance:

While this method is more elaborate and designed for complex derivatives, it demonstrates the versatility of pyrazole chemistry and potential routes to functionalized pyrazolyl phenols.

Direct Condensation of Hydrazine with Phenolic Ketones or Aldehydes

A more straightforward synthetic strategy involves the condensation of hydrazine derivatives with phenolic ketones or aldehydes to form the pyrazole ring directly attached to the phenol.

- Procedure:

- A phenolic ketone or aldehyde (e.g., 4-hydroxyacetophenone) is refluxed with hydrazine hydrate in ethanol or ethanol/acetic acid mixtures.

- The reaction proceeds via hydrazone formation followed by cyclization to the pyrazole ring.

- Reaction times vary from 4 to 10 hours depending on substrate and conditions.

- Yields:

Reported yields range from 45% to 98%, indicating good efficiency under optimized conditions. - Purification:

Products are typically purified by recrystallization from methanol or ethanol or by silica gel chromatography. - Example:

The synthesis of 4-[(3-amino-1H-pyrazol-1-yl)methyl]phenol was achieved by reacting 3-amino-1H-pyrazole with a suitable phenol derivative, demonstrating the utility of condensation and Mannich-type reactions.

Refluxing of Chromone Derivatives with Hydrazine for Pyrazole Formation

Another related approach is the reaction of chromone derivatives bearing phenolic groups with hydrazine hydrate to form pyrazole-substituted phenols.

- Method:

- Chromone derivatives such as 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one are refluxed with hydrazine hydrate in ethanol.

- The reaction proceeds over 5 to 10 hours, monitored by thin-layer chromatography (TLC).

- Upon completion, the product precipitates upon cooling and is purified by recrystallization.

- Yields and Characterization:

The pyrazole-substituted phenols obtained show characteristic FTIR bands for O–H, N–H, and aromatic C–H stretches, and ^1H NMR signals consistent with methyl and aromatic protons. - Significance:

This method provides a route to fluorinated pyrazolyl phenols, expanding the chemical diversity of this class.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution with sodium pyrazol-1-ide | 4-substituted phenol, 5-methyl-1H-pyrazole | Reflux in aprotic solvent (THF, DMF) | ~58 | Simple, direct substitution |

| Multi-step pyrazolone derivatization and functionalization | 2-(phenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Vilsmeier–Haack, nucleophilic substitution, aldol condensation | Variable | Complex derivatives synthesis |

| Condensation of hydrazine with phenolic ketones/aldehydes | 4-hydroxyacetophenone, hydrazine hydrate | Reflux in ethanol/acetic acid | 45–98 | Efficient, straightforward |

| Refluxing chromone derivatives with hydrazine hydrate | Chromone derivatives with phenol groups | Reflux in ethanol, 5–10 h | Moderate to good | Access to fluorinated pyrazolyl phenols |

Research Outcomes and Characterization Data

- Spectroscopic Confirmation:

- ^1H NMR spectra typically show singlets for methyl groups on the pyrazole ring at δ ~2.1–2.3 ppm.

- Aromatic protons appear between δ 6.5–7.7 ppm.

- O–H proton signals are usually broad and may appear around δ 4.5–6.0 ppm depending on solvent and hydrogen bonding.

- IR spectra confirm O–H stretching (~3200–3500 cm⁻¹) and N–H stretching (~3300–3500 cm⁻¹).

- X-ray Crystallography:

- Purity and Yield Optimization:

- Optimization of solvent polarity, reaction time, and stoichiometry enhances yield and purity.

- Purification by recrystallization or chromatography is standard.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Formation of 4-(5-methyl-1H-pyrazol-1-yl)quinone.

Reduction: Formation of 4-(5-methyl-1H-pyrazol-1-yl)cyclohexanol.

Substitution: Formation of halogenated derivatives like 4-(5-methyl-1H-pyrazol-1-yl)-2-bromophenol.

Applications De Recherche Scientifique

4-(5-methyl-1H-pyrazol-1-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 4-(5-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 4-(5-methyl-1H-pyrazol-1-yl)phenol with structurally or functionally related pyrazole derivatives:

Key Comparisons:

Structural Complexity and Functional Groups: The target compound has a simpler structure compared to triazole-thiol derivatives (e.g., compound from ) or quinoline-carboxylic acid hybrids (). Substituents like methoxy () or difluoromethyl () in analogs modify electronic properties and bioavailability.

Biological Activity: Antirradical activity is reported for triazole-thiol derivatives (), suggesting that pyrazole-phenol hybrids may also exhibit antioxidant properties. The lack of data for the target compound highlights a research gap. Halogenated analogs (e.g., ) demonstrate broader applications in agrochemicals, implying that substituent choice critically determines functionality.

Q & A

Q. What are the standard synthetic routes for 4-(5-methyl-1H-pyrazol-1-yl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of 5-methyl-1H-pyrazole with substituted phenol derivatives under acidic or basic conditions. For example, similar pyrazole-phenol hybrids are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, requiring precise temperature control (80–120°C) and anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Optimization includes adjusting stoichiometry of reagents (e.g., 1:1.2 molar ratio of pyrazole to phenol) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Yield improvements (>70%) are achieved via TLC monitoring and column chromatography purification .

Q. How is the structural integrity of 4-(5-methyl-1H-pyrazol-1-yl)phenol validated post-synthesis?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of pyrazole (δ 6.2–6.5 ppm for pyrazole protons) and phenolic -OH (δ 9.5–10.5 ppm, broad singlet) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 215.1) .

- FT-IR : Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C pyrazole ring) .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the 3D structure of 4-(5-methyl-1H-pyrazol-1-yl)phenol, and how do torsion angles influence its bioactivity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals dihedral angles between the pyrazole and phenol rings (e.g., 16–52° in analogous compounds), impacting intermolecular interactions . Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and Olex2 software for structure solution ensures accuracy. Hydrogen bonding (e.g., O-H···N, ~2.8 Å) stabilizes crystal packing, which correlates with solubility and bioavailability .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations (B3LYP/6-31G* basis set) assess interactions with targets like cyclooxygenase-2 (COX-2). Key parameters:

- Binding Energy : ≤−7.0 kcal/mol indicates strong affinity.

- Hydrogen Bonding : Pyrazole N atoms and phenolic -OH form bonds with active-site residues (e.g., Arg120 in COX-2) .

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions for reactivity prediction .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., variable ¹³C NMR shifts) arise from solvent polarity or tautomerism. Solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals.

- Dynamic NMR Experiments : Identify tautomeric equilibria (e.g., pyrazole ↔ pyrazoline) at variable temperatures .

- Comparative Analysis : Cross-reference with crystallographic data to validate assignments .

Experimental Design & Data Analysis

Q. How can researchers design assays to evaluate the anti-inflammatory activity of this compound?

- Methodological Answer :

- In Vitro Assays : COX-2 inhibition (IC₅₀) measured via fluorometric kits (e.g., Cayman Chemical #701080).

- Cell-Based Models : LPS-induced TNF-α secretion in RAW 264.7 macrophages (ELISA quantification) .

- Dose-Response Curves : Use 0.1–100 µM concentrations; IC₅₀ values <10 µM indicate high potency .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : C18 column (5 µm, 4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% formic acid). Detect impurities <0.1% via MRM transitions .

- Forced Degradation Studies : Expose to heat (40°C), acid (0.1M HCl), and UV light to identify labile functional groups (e.g., phenolic -OH oxidation) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 165–168°C (DSC) | |

| LogP (Octanol-Water) | 2.3 ± 0.2 (Calculated via ChemAxon) | |

| Crystal System | Monoclinic, Space Group P2₁/c | |

| Bioactivity (COX-2 IC₅₀) | 3.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.